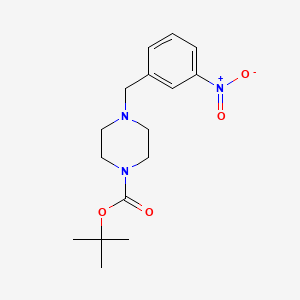

1-Boc-4-(3-Nitrobenzyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWAJBOXCYPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383744 | |

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203047-33-0 | |

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Boc-4-(3-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(3-nitrobenzyl)piperazine is a functionalized piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, imparting favorable pharmacokinetic properties. The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen. The 3-nitrobenzyl group provides a reactive handle for further synthetic transformations, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This document provides a technical overview of its synthesis, properties, and potential applications.

Physicochemical Properties and Characterization

Quantitative data for this compound is not widely reported. However, data for the closely related isomer, 1-Boc-4-(4-nitrobenzyl)piperazine, and the parent compound, 1-Boc-piperazine, are provided below for reference and comparison.

| Property | 1-Boc-4-(4-nitrobenzyl)piperazine | 1-Boc-piperazine |

| CAS Number | 130636-61-2 | 57260-71-6 |

| Molecular Formula | C₁₆H₂₃N₃O₄ | C₉H₁₈N₂O₂ |

| Molecular Weight | 321.38 g/mol | 186.25 g/mol |

| Appearance | Not specified | Waxy solid |

| Melting Point | Not specified | 43-47 °C |

| Boiling Point | Not specified | 258 °C at 760 mmHg |

| Solubility | Not specified | Soluble in ethyl acetate, methanol, and water. |

Synthesis

The synthesis of this compound can be achieved through the nucleophilic substitution of a 3-nitrobenzyl halide with 1-Boc-piperazine. This reaction is a standard method for the N-alkylation of piperazines.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Boc-piperazine

-

3-Nitrobenzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other polar aprotic solvent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in acetonitrile, add 3-nitrobenzyl bromide (1.1 equivalents) and potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Piperazine derivatives are integral to the development of a wide range of therapeutic agents. The title compound, this compound, serves as a versatile intermediate for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The Boc-protected piperazine can be deprotected under acidic conditions, and the resulting secondary amine can be further functionalized. The nitro group on the benzyl moiety can be reduced to an amine, which can then undergo a variety of reactions such as amidation, sulfonylation, or reductive amination to generate a library of compounds for high-throughput screening.

-

Precursor for Biologically Active Molecules: The piperazine ring is a key structural feature in many drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents. The 3-nitrophenyl group can also contribute to the biological activity of the final compound.

Potential Signaling Pathway Involvement

While there is no specific signaling pathway directly associated with this compound itself, its derivatives could potentially modulate various biological pathways. For instance, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The general process of how such a compound could be developed to target a specific pathway is outlined below.

Caption: Logical workflow from an intermediate to a potential therapeutic agent.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While specific data for this compound is limited, its synthesis can be readily achieved through established chemical transformations. Its utility lies in its ability to serve as a versatile scaffold for the creation of diverse chemical libraries, which can be screened for activity against various biological targets. Researchers and scientists can leverage the information and protocols outlined in this guide for the synthesis and application of this and related compounds in their drug development programs.

Technical Guide: Physicochemical Properties of 1-Boc-4-(3-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Boc-4-(3-nitrobenzyl)piperazine, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide presents estimated properties based on the analysis of its constituent chemical moieties: the N-Boc-piperazine group and the 3-nitrobenzyl group. Furthermore, detailed, standardized experimental protocols for the determination of key physical properties are provided to enable researchers to ascertain precise values. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, handling, and application of this and structurally related compounds.

Chemical Structure and Properties

This compound is a monosubstituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. The 3-nitrobenzyl group introduces a reactive site that can be further modified, making this compound a versatile building block in the synthesis of more complex molecules.[1][2]

Molecular Formula: C₁₆H₂₃N₃O₄

Molecular Weight: 321.37 g/mol

IUPAC Name: tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate

Estimated Physical Properties

The following table summarizes the estimated physical properties of this compound. These values are inferred from the known properties of N-Boc-piperazine and 3-nitrobenzyl chloride and should be considered as approximations. Experimental verification is highly recommended.

| Property | Estimated Value | Source/Rationale |

| Appearance | White to off-white or pale yellow solid | Based on the appearance of N-Boc-piperazine (white to yellowish crystal) and other similar organic compounds.[3] |

| Melting Point | 75-85 °C | Higher than N-Boc-piperazine (43-47 °C) and 3-nitrobenzyl chloride (43-47 °C) due to increased molecular weight and potential for stronger intermolecular interactions.[4][5] |

| Boiling Point | > 258 °C at 760 mmHg | Expected to be significantly higher than that of N-Boc-piperazine (258 °C at 760 mmHg) due to the addition of the 3-nitrobenzyl group.[3] Decomposition may occur at high temperatures. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethanol, ethyl acetate). Insoluble in water. | N-Boc-piperazine is soluble in organic solvents. The addition of the relatively nonpolar 3-nitrobenzyl group is unlikely to significantly alter this characteristic.[6] The overall molecule is largely nonpolar, predicting low aqueous solubility. |

| Density | ~1.1 - 1.2 g/cm³ | Inferred from the density of N-Boc-piperazine (~1.03 g/cm³) and the expected increase in density due to the heavier nitrobenzyl group.[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following are standard protocols for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property used to identify a substance and assess its purity.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing samples)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically within 1-2 °C).

Boiling Point Determination (Distillation Method)

For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. The following is a general procedure for simple distillation.[8]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

-

Vacuum source (if performing vacuum distillation)

Procedure:

-

Place a small quantity of the compound into the distillation flask, along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling. Record this temperature.

-

If the compound is suspected to decompose at its atmospheric boiling point, perform the distillation under reduced pressure and record both the boiling point and the pressure.

Solubility Determination

Understanding the solubility of a compound is essential for purification, reaction setup, and formulation.[9][10]

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Graduated pipettes or droppers

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring with a glass rod.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions. If a significant portion of the solid remains, it is considered insoluble or sparingly soluble.

-

Solubility can be quantified by gradually adding more solute to a known volume of solvent until saturation is reached.

Role in Synthetic Chemistry

This compound is a valuable intermediate in multi-step organic synthesis, particularly in the construction of pharmaceutical lead compounds. The Boc-protected piperazine moiety is a common scaffold in drug discovery, and the 3-nitrobenzyl group offers a handle for further chemical transformations.[11][12]

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow where this compound could be utilized.

Caption: Synthetic utility of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound serves as a significant building block in organic synthesis. This guide provides estimated physical properties to aid in its initial handling and use, alongside standardized protocols for precise experimental determination. The outlined synthetic workflow highlights its potential for creating diverse and complex molecules, particularly in the field of medicinal chemistry. Researchers are encouraged to perform their own characterization to obtain accurate data for their specific applications.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 3. lifechempharma.com [lifechempharma.com]

- 4. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]

- 5. 3-硝基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. petalheadexim.com [petalheadexim.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-4-(3-nitrobenzyl)piperazine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(3-nitrobenzyl)piperazine, a notable heterocyclic organic compound, serves as a pivotal intermediate in the realm of medicinal chemistry and pharmaceutical development. Its unique structural architecture, featuring a Boc-protected piperazine ring linked to a 3-nitrobenzyl moiety, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The piperazine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with various biological targets. The presence of the nitrobenzyl group offers a strategic site for further chemical modifications, such as reduction to an amine, enabling the construction of more complex molecular entities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperazine ring, where one nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group and the other is substituted with a 3-nitrobenzyl group. The Boc protecting group is crucial for synthetic strategies, as it allows for selective reactions at the unprotected nitrogen atom.

Chemical Identifiers:

-

IUPAC Name: tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate

-

CAS Number: 203047-33-0

-

Molecular Formula: C₁₆H₂₃N₃O₄

-

SMILES: C1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)--INVALID-LINK--[O-]

A summary of the key quantitative data for this compound and its parent compound, 1-Boc-piperazine, is presented in the table below for comparative analysis.

| Property | This compound Value | 1-Boc-piperazine Value |

| Molecular Weight | 321.37 g/mol | 186.25 g/mol [1] |

| Appearance | - | White to yellowish crystal[1] |

| Boiling Point | - | 258 °C at 760 mmHg[1] |

| Melting Point | - | - |

| Density | - | 1.03 g/cm³[1] |

| Flash Point | - | 109.8 °C[1] |

| Vapor Pressure | - | 0.0141 mmHg at 25°C[1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the N-alkylation of 1-Boc-piperazine. This reaction involves the nucleophilic substitution of a halide on the benzyl group by the secondary amine of the Boc-protected piperazine.

General Synthesis Workflow

The synthesis of monosubstituted piperazines like this compound generally follows a straightforward, multi-step process that ensures the selective functionalization of one nitrogen atom of the piperazine ring. This methodology is fundamental in building complex molecules for drug discovery.

General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of 1-Boc-piperazine

This protocol describes a general method for the N-alkylation of 1-Boc-piperazine, which can be adapted for the synthesis of this compound.

Materials:

-

1-Boc-piperazine

-

3-Nitrobenzyl bromide (or chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K₂CO₃))

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for a few minutes at room temperature.

-

Addition of Alkylating Agent: Slowly add a solution of 3-nitrobenzyl bromide (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., DCM) and wash with water and then with brine.

-

Separate the organic layer, and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

-

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide range of conditions, including neurological disorders, inflammation, and cancer.

The presence of the nitro group on the benzyl ring is of particular synthetic utility. It can be readily reduced to an amino group, which then serves as a handle for a variety of coupling reactions to introduce further molecular diversity. This strategy is commonly employed in the generation of compound libraries for high-throughput screening in the early stages of drug discovery.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in multi-step organic synthesis. The Boc-protected nitrogen allows for the selective modification of the other nitrogen atom, and the nitro group provides a latent amino functionality.

Synthetic transformations of this compound.

While specific examples of drugs synthesized directly from this compound are not detailed in the available literature, the structural motif is present in compounds investigated for various therapeutic targets. For instance, derivatives of nitrobenzyl-piperazine have been explored for their potential as antitubercular agents.

Conclusion

This compound stands out as a strategically important building block for the synthesis of complex molecules in the pharmaceutical industry. Its straightforward synthesis and the versatile reactivity of its functional groups make it a valuable tool for medicinal chemists. The Boc-protected piperazine allows for controlled and selective chemical modifications, while the nitrobenzyl moiety provides a key site for further derivatization. As the quest for novel therapeutics continues, the utility of such well-designed intermediates will undoubtedly remain a cornerstone of successful drug discovery and development programs. Further research into the biological activities of compounds derived from this intermediate is warranted to fully explore its potential in various disease areas.

References

Technical Guide: 1-Boc-4-(3-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(3-nitrobenzyl)piperazine, a key intermediate in synthetic organic chemistry and drug discovery.

Core Compound Data

The quantitative data for this compound and a closely related isomer are summarized below for comparative analysis.

| Property | This compound | 1-Boc-4-(4-nitrobenzyl)piperazine |

| Molecular Formula | C₁₆H₂₃N₃O₄ | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 321.38 g/mol | 321.38 g/mol |

| CAS Number | Not available | 130636-61-2 |

Physicochemical Properties

| Property | Value |

| Appearance | Expected to be a solid. |

| Solubility | Expected to be soluble in organic solvents like methanol and ethyl acetate. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nucleophilic substitution of a halide on the benzyl group by the secondary amine of 1-Boc-piperazine.

General Synthetic Pathway

Caption: General reaction scheme for the synthesis of this compound.

Illustrative Experimental Protocol

The following is a representative protocol for the synthesis of a related compound, 1-Boc-4-(4-nitrobenzyl)piperazine, which can be adapted for the 3-nitro isomer.

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (1.5 eq).

-

Addition of Reagent: Add 3-nitrobenzyl bromide (1.05 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Downstream Applications

This compound is a versatile intermediate for further chemical modifications. The presence of the Boc protecting group and the nitro group allows for selective transformations.

Key Chemical Transformations

Caption: Key deprotection and reduction reactions of the title compound.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the free piperazine nitrogen. This allows for subsequent derivatization at this position.

-

Nitro Group Reduction: The nitro group can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride. This introduces a primary aromatic amine functionality, which is a key precursor for the synthesis of a wide range of compounds, including amides, sulfonamides, and for participation in coupling reactions.

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be observed when handling this and similar chemical compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide is intended for informational purposes for qualified professionals. Always refer to a comprehensive Safety Data Sheet (SDS) for the specific compound being used and follow all institutional safety guidelines.

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 1-Boc-4-(3-nitrobenzyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the protection of piperazine, followed by the alkylation of the protected intermediate. This document outlines the experimental protocols, relevant quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a straightforward two-step sequence:

-

Protection of Piperazine: One of the nitrogen atoms of the piperazine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to ensure mono-alkylation in the subsequent step, preventing the formation of undesired di-substituted byproducts.[1][2] The protecting group can be readily removed under acidic conditions, allowing for further functionalization if required.

-

N-Alkylation: The resulting 1-Boc-piperazine is then alkylated at the unprotected secondary amine with a suitable 3-nitrobenzyl halide, typically 3-nitrobenzyl bromide or chloride, in the presence of a base. This nucleophilic substitution reaction yields the target compound, this compound.

The overall synthesis can be visualized as follows:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-Boc-piperazine

The mono-protection of piperazine is a well-established procedure. Several methods exist, with the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) being the most common.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| Piperazine | 86.14 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 |

| Dichloromethane (DCM) | 84.93 |

Procedure:

-

A solution of di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in dichloromethane (200 mL) is added dropwise over a period of 2-3 hours to a stirred solution of piperazine (17.2 g, 0.2 mol) in dichloromethane (300 mL) at room temperature.

-

The reaction mixture is stirred for an additional 20-24 hours.

-

The solvent is removed under reduced pressure.

-

Water (150 mL) is added to the residue, and the mixture is stirred. The insoluble di-Boc-piperazine byproduct is removed by filtration.

-

The aqueous filtrate is extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 1-Boc-piperazine as a white to off-white solid.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | ~80% |

| Melting Point | 43-47 °C |

Step 2: Synthesis of this compound

This step involves the N-alkylation of 1-Boc-piperazine with 3-nitrobenzyl bromide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 1-Boc-piperazine | 186.25 |

| 3-Nitrobenzyl bromide | 216.03 |

| Potassium carbonate (K₂CO₃) | 138.21 |

| Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) | - |

Procedure:

-

To a stirred solution of 1-Boc-piperazine (1.86 g, 10 mmol) in anhydrous acetonitrile or DMF (50 mL), potassium carbonate (2.76 g, 20 mmol) is added.

-

3-Nitrobenzyl bromide (2.16 g, 10 mmol) is then added to the mixture.

-

The reaction mixture is heated to 60-80 °C and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water (50 mL) and dichloromethane (50 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Quantitative and Analytical Data

The following table summarizes the expected data for the final product, based on typical results for similar compounds.

| Parameter | Expected Value/Characteristics |

| Molecular Formula | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 321.37 g/mol |

| Appearance | White to pale yellow solid |

| Yield | > 85% (post-purification) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.15 (s, 1H), ~8.05 (d, 1H), ~7.65 (d, 1H), ~7.45 (t, 1H), ~3.55 (s, 2H), ~3.45 (t, 4H), ~2.40 (t, 4H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~154.7, ~148.5, ~140.8, ~134.9, ~129.3, ~122.5, ~122.1, ~79.8, ~62.5, ~52.9, ~43.8, ~28.4 |

| Mass Spectrometry (ESI-MS) | m/z: 322.17 [M+H]⁺ |

Synthesis Workflow Diagram

The following diagram illustrates the detailed workflow for the synthesis of this compound.

References

The Biological Activity of Nitrobenzylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including antiviral, anticancer, antidepressant, and antihistamine drugs.[1][2] The introduction of a nitrobenzyl moiety to this versatile structure creates a class of compounds—nitrobenzylpiperazine derivatives—with a distinct and potent spectrum of biological activities. The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, often enhancing its interaction with biological targets or serving as a bioreducible functional group for targeted drug activation.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of nitrobenzylpiperazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Synthesis and Characterization

The primary synthetic route to N-nitrobenzylpiperazine derivatives involves the nucleophilic substitution reaction between a piperazine (or a substituted piperazine) and a nitrobenzyl halide (typically chloride or bromide).

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of nitrobenzylpiperazine derivatives.

Caption: General workflow for synthesis and screening of nitrobenzylpiperazine derivatives.

Key Biological Activities and Quantitative Data

Nitrobenzylpiperazine derivatives have demonstrated significant potential in several therapeutic areas, most notably as antimicrobial, anticancer, and neuropharmacological agents.

Antimicrobial Activity

These derivatives exhibit potent activity against a range of pathogens, including bacteria and fungi. A notable application is in combating Helicobacter pylori, a bacterium linked to gastritis and ulcers.[5]

Table 1: Anti-Helicobacter pylori Activity of Selected Derivatives

| Compound ID | Substitution Pattern | Inhibition Zone (mm) vs. Metronidazole-Resistant H. pylori | Reference |

|---|---|---|---|

| 6g | 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Data not specified in abstract | [5] |

| 6h | 1-(4-bromobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Data not specified in abstract | [5] |

| 6j | 1-(2-nitrobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Data not specified in abstract | [5] |

| NPDM | 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | Potent bactericidal agent against MRSA |[6] |

Note: Specific inhibition zone diameters from the study[5] require access to the full paper; the abstract confirms evaluation against three resistant isolates.

Anticancer Activity

The nitrobenzyl group can function as a hypoxia-activated prodrug moiety. In the low-oxygen environment of solid tumors, the nitro group can be reduced, triggering the release of a cytotoxic agent. Derivatives of the camptothecin analog SN-38 exemplify this approach.[7]

Table 2: Cytotoxicity of Nitrobenzyl-SN-38 Derivatives against K562 Leukemia Cells

| Compound | IC₅₀ (nM) | Fold Decrease in Cytotoxicity vs. SN-38 | Reference |

|---|---|---|---|

| SN-38 (Parent Drug) | 3.0 | - | [7] |

| 2-nitrobenzyl-SN-38 | 25.9 | 8-fold | [7] |

| 3-nitrobenzyl-SN-38 | 12.2 | 4-fold | [7] |

| 4-nitrobenzyl-SN-38 | 58.0 | 19-fold |[7] |

The reduced toxicity of the prodrugs is a critical prerequisite, ensuring that the active drug is primarily released under hypoxic tumor conditions.[7] The 4-nitrobenzyl derivative also showed potent inhibition of topoisomerase I, a key enzyme in DNA replication, at concentrations similar to the parent drug SN-38.[7]

Neuropharmacological Activity

Derivatives targeting sigma (σ) receptors are being investigated for the treatment of chronic and neuropathic pain. The σ1 receptor, in particular, is known to modulate nociceptive signaling.[8]

Table 3: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinity

| Compound | Kᵢ σ₁ (nM) | Kᵢ σ₂/Kᵢ σ₁ (Selectivity Ratio) | Reference |

|---|---|---|---|

| Lead Compound (8) | Not Specified | 432 | [8] |

| Compound 15 | 1.6 | 886 | [8] |

| Compound 24 | Not Specified | 423 | [8] |

| Haloperidol (Reference) | Not Specified | < 432 |[8] |

Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) not only displayed exceptionally high affinity for the σ₁ receptor but also nearly doubled the selectivity over the σ₂ receptor compared to the lead compound.[8] In vivo studies in mouse models of inflammatory and neuropathic pain confirmed that compound 15 produced dose-dependent pain relief without causing sedation.[8]

Mechanism of Action: Visualized

The diverse activities of nitrobenzylpiperazine derivatives stem from distinct mechanisms of action.

Hypoxia-Activated Prodrug Mechanism

This mechanism leverages the unique microenvironment of solid tumors.

Caption: Activation pathway for a hypoxia-targeted nitrobenzyl-based prodrug.

Sigma-1 (σ₁) Receptor Antagonism for Pain Relief

σ₁ receptor antagonists can interrupt pain signaling pathways.

Caption: Role of σ1 receptor antagonists in blocking nociceptive signaling.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for key experiments cited in the literature.

Protocol: General Synthesis of 1-Nitrobenzyl-4-Aryl-Piperazine Derivatives

Adapted from Mohammadhosseini et al.[5]

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the parent piperazine derivative (e.g., 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine) in 15 mL of dimethylformamide (DMF).

-

Addition of Reagents: Add 1.0 mmol of the desired nitrobenzyl chloride derivative and 0.21 mmol of sodium bicarbonate (NaHCO₃) to the mixture.

-

Reaction: Stir the resulting mixture vigorously at room temperature overnight. Monitor the reaction completion using thin-layer chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture to induce precipitation of the product.

-

Purification: Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

-

Characterization: Confirm the structure and purity of the final compound using IR spectroscopy, ¹H-NMR, and mass spectrometry.

Protocol: In Vitro σ Receptor Radioligand Binding Assay

Adapted from Pieretti et al.[8]

-

Preparation of Membranes: Utilize guinea pig brain membranes for the assay.

-

σ₁ Receptor Assay: Incubate the brain membranes with 3 nM of the radioligand [³H]-pentazocine.

-

σ₂ Receptor Assay: Incubate the brain membranes with 3 nM of the radioligand [³H]-ditolylguanidine ([³H]-DTG) in the presence of 300 nM dextrallorphan to mask σ₁ sites.

-

Competition Binding: Add the synthesized nitrobenzylpiperazine derivatives at various concentrations to compete with the radioligand for binding to the receptors.

-

Non-specific Binding: Determine non-specific binding in parallel experiments conducted in the presence of 10 µM of unlabeled haloperidol.

-

Incubation and Termination: Incubate the assay mixtures at 37°C for 150 minutes. Terminate the reaction by rapid filtration through Whatman GF/B filters.

-

Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Kᵢ) values from the IC₅₀ values (concentration causing 50% inhibition of radioligand binding) using the Cheng-Prusoff equation.

Protocol: Cell Viability (MTS) Assay for Cytotoxicity

Adapted from Tummala et al.[7]

-

Cell Seeding: Seed human leukemia K562 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the nitrobenzylpiperazine derivatives (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

MTS Reagent Addition: After the incubation period, add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

Nitrobenzylpiperazine derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their efficacy as antimicrobial, anticancer, and neuropharmacological agents is well-documented, with clear structure-activity relationships emerging from recent studies.[8][9] The nitrobenzyl moiety is not merely a structural component but a key functional group that can be exploited for targeted therapies, such as hypoxia-activated prodrugs.[7] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their bioavailability and in vivo efficacy.[6][10] Furthermore, exploring novel combinations of the nitrobenzylpiperazine core with other pharmacophores could lead to the development of next-generation therapeutics with improved potency and selectivity for a variety of challenging diseases.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents | MDPI [mdpi.com]

- 10. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Substituted Piperazine Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry for solubility data and experimental protocols for the compound 1-Boc-4-(3-nitrobenzyl)piperazine. Following a comprehensive search of available scientific literature and chemical databases, this document summarizes the current landscape of publicly accessible information regarding this specific molecule.

Solubility of this compound: Data Not Available

A thorough search for quantitative solubility data for this compound in various organic and aqueous solvents at different temperatures did not yield any specific experimental results. The solubility of a compound is a critical physicochemical parameter that is highly dependent on its unique molecular structure. While general solubility trends for similar classes of compounds can be inferred, precise quantitative data for this compound is not presently available in the public domain.

It is important to note that information was found for a structurally related compound, 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine, which is reported to be soluble in ethanol and dichloromethane and insoluble in water[1]. However, the presence of a carboxylic acid group in this analogue, as opposed to the nitrobenzyl group in the requested compound, will significantly alter its solubility profile. Therefore, this information should not be used as a direct substitute.

Experimental Protocols for Solubility Determination

Detailed experimental protocols specifically for determining the solubility of this compound were not found in the searched literature. However, standardized methodologies for solubility assessment are widely used in the pharmaceutical and chemical industries. A general experimental workflow for determining the solubility of a solid compound like this compound is outlined below. This protocol is a standard representation and would require optimization for the specific compound and solvents of interest.

General Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.

-

Mobile phase for HPLC

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Tightly cap the vials and place them in a constant temperature shaker.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Signaling Pathways and Experimental Workflows

The search for literature detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows did not yield any results. This suggests that the biological activity and mechanism of action of this particular compound may not yet be characterized or published in the public domain. As such, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

The synthesis of various piperazine derivatives, including those with a Boc-protecting group, is a common practice in medicinal chemistry as these scaffolds are precursors to a wide range of biologically active molecules[2][3][4][5]. The general synthetic utility of 1-Boc-piperazine is well-documented[3][4][5][6][7]. A generalized synthetic scheme for a related compound is presented below to illustrate the chemical context of such molecules.

Caption: General synthetic route to this compound.

References

- 1. chembk.com [chembk.com]

- 2. Buy 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine [smolecule.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 7. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis Core: A Technical Guide to the Safe Handling and Application of Boc-Protected Piperazines

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents. Its unique physicochemical properties and versatile reactivity make it a privileged scaffold in drug design. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the piperazine ring provides a robust and versatile intermediate, enabling selective functionalization and the construction of complex molecular architectures. This guide offers an in-depth overview of the safety, handling, and key synthetic applications of Boc-protected piperazines, with a focus on providing practical guidance for laboratory and process development settings.

Safety and Handling of Boc-Protected Piperazines

While Boc-protected piperazines are generally stable compounds, it is imperative to adhere to strict safety protocols due to their potential hazards. The primary hazards associated with these compounds are skin, eye, and respiratory irritation.[1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Boc-protected piperazines are classified as hazardous substances and warrant careful handling to avoid exposure.[1][2] Key hazard statements include:

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling Boc-protected piperazines:

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to prevent contact with the eyes.[1][2][8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing must be worn to prevent skin contact.[1][2][8]

-

Respiratory Protection: When working with the solid material, especially if dust generation is possible, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary.[1][2][5] All handling of open solids should be performed in a well-ventilated fume hood.

First Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken immediately:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8][9]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][8][9]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8][9]

-

After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of Boc-protected piperazines and ensuring a safe laboratory environment.

-

Handling: Avoid all personal contact, including inhalation of dust.[1] Use in a well-ventilated area, preferably a fume hood.[1][9] Avoid the formation of dust and aerosols.[10] When handling, do not eat, drink, or smoke.[1] Wash hands thoroughly after handling.[1][2]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[1][2][6][9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]

Physicochemical and Reactivity Data

Boc-protected piperazines are typically white to off-white crystalline solids.[6][11][12] A summary of key quantitative data for the parent compound, 1-Boc-piperazine, is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₈N₂O₂ | [5][11][12] |

| Molecular Weight | 186.25 g/mol | [3][5][11][12] |

| Melting Point | 43-49 °C | [2][11][12][13] |

| Boiling Point | 258 °C at 760 mmHg | [6][11][12] |

| Flash Point | >110 °C (>230 °F) | [2][5][6][11] |

| Density | 1.03 g/cm³ | [6][11][12] |

The Boc protecting group renders one of the piperazine nitrogens significantly less nucleophilic, allowing for selective reactions at the unprotected secondary amine. This orthogonality is the cornerstone of its utility in multi-step synthesis.[12] The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[12]

Key Experimental Protocols

The following sections detail standardized protocols for common and critical transformations involving Boc-protected piperazines.

N-Boc Deprotection

The removal of the Boc group is a fundamental step to liberate the secondary amine for further functionalization. This is typically achieved under acidic conditions.

Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (5–10 equiv.) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH of the aqueous layer is basic.

-

Extraction: Extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines, a common motif in pharmaceuticals.[8][12][13][14][15]

Protocol: Buchwald-Hartwig Amination of 1-Boc-piperazine with an Aryl Halide

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), 1-Boc-piperazine (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XantPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.1 equiv.).

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[16]

Protocol: Reductive Amination of 1-Boc-piperazine

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equiv.) and an aldehyde or ketone (1.0–1.2 equiv.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) in portions at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2–24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]

Relevance in Signaling Pathways

Piperazine derivatives are prevalent in neuropharmacology, often targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.[3][11][17] The piperazine scaffold can serve as a key pharmacophore, interacting with specific residues within the receptor's binding pocket.

Many arylpiperazine derivatives, synthesized using Boc-piperazine as a starting material, are known to modulate serotonergic signaling.[4][11] For instance, they can act as agonists or antagonists at various 5-HT receptor subtypes, influencing downstream signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c) receptors. | BioGRID [thebiogrid.org]

- 10. reddit.com [reddit.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Versatile Nucleus for Novel Therapeutic Agents

An In-depth Technical Guide on Potential Therapeutic Targets for Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, adopt a stable chair conformation, and serve as a versatile linker, have made it a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of piperazine-containing compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to aid researchers in the ongoing quest for novel drug discovery.

Key Therapeutic Targets of Piperazine Compounds

Piperazine derivatives have demonstrated remarkable versatility, targeting a wide range of protein families implicated in various disease states. This section details some of the most significant therapeutic targets, categorized by protein class.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. The piperazine moiety is a common feature in many GPCR ligands, often serving as a key pharmacophore that interacts with the receptor binding pocket.

Piperazine derivatives are prominent modulators of the serotonergic system, with significant implications for the treatment of psychiatric disorders.

-

5-HT1A Receptors: Many anxiolytics and antidepressants incorporate a piperazine ring to achieve partial agonism at 5-HT1A receptors. Buspirone is a classic example, acting as a partial agonist at these receptors.[1][2][3] This interaction is crucial for its anxiolytic effects.

-

5-HT2A Receptors: Atypical antipsychotics, such as clozapine, exhibit antagonistic activity at 5-HT2A receptors, which, in combination with dopamine receptor blockade, is thought to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[4][5][6][7]

The dopaminergic system is another critical target for piperazine-based drugs, particularly in the context of psychosis and other neurological disorders.

-

D2 Receptors: The antagonistic activity of many antipsychotic piperazine derivatives at D2 receptors is a cornerstone of their therapeutic effect. Clozapine and other atypical antipsychotics demonstrate a lower affinity for D2 receptors compared to typical antipsychotics, which is associated with a more favorable side-effect profile.[4][5][6][7] Buspirone also exhibits a weak antagonist effect at D2 autoreceptors.[1][3]

Certain arylpiperazine derivatives have been developed as potent and selective antagonists for α1-adrenergic receptors, with potential applications in the treatment of benign prostatic hyperplasia (BPH) and hypertension. These compounds can achieve high binding affinities, with Ki values in the low nanomolar range.

Enzymes

The piperazine scaffold has been successfully incorporated into numerous enzyme inhibitors, demonstrating its utility in targeting a diverse range of catalytic mechanisms.

-

BCR-ABL Kinase: The development of imatinib, a 2-phenylaminopyrimidine derivative containing a piperazine moiety, revolutionized the treatment of chronic myeloid leukemia (CML). Imatinib potently inhibits the constitutively active BCR-ABL tyrosine kinase, the causative agent of CML, by binding to the ATP-binding site and stabilizing the inactive conformation of the enzyme.[8][9][10][11]

-

PDE5: Sildenafil, a well-known treatment for erectile dysfunction and pulmonary hypertension, features a piperazine ring. It acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). Inhibition of PDE5 prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[12]

Several piperazine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some novel piperazine-thiazole derivatives have shown potent AChE inhibitory activity with IC50 values in the sub-micromolar range.

Ion Channels

Piperazine-containing compounds have also been shown to modulate the activity of various ion channels. For instance, some piperazine derivatives act as antagonists of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This modulation can contribute to the overall pharmacological profile of these compounds.[13][14]

Microtubules

Recent studies have identified piperazine-based compounds that inhibit microtubule dynamics.[15][16] These molecules can interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells, highlighting a potential application in oncology.[15][16]

Quantitative Data on Piperazine Compound-Target Interactions

The following tables summarize the binding affinities and inhibitory concentrations of representative piperazine compounds against their respective targets. This data is essential for understanding the potency and selectivity of these molecules.

Table 1: Binding Affinities (Ki) of Piperazine Derivatives for GPCRs

| Compound | Target Receptor | Ki (nM) | Therapeutic Class |

| Buspirone | 5-HT1A | 1.2 | Anxiolytic |

| D2 | 430 | ||

| Clozapine | D4 | 9 | Atypical Antipsychotic |

| 5-HT2A | 5 | ||

| D2 | 120 | ||

| Novel Arylpiperazine | α1a-Adrenergic Receptor | 0.66 | Antihypertensive (potential) |

Table 2: Inhibitory Concentrations (IC50/EC50) of Piperazine Derivatives for Enzymes and Other Targets

| Compound | Target | IC50 / EC50 | Therapeutic Class |

| Imatinib | BCR-ABL Kinase | 250 - 500 nM | Anticancer |

| Sildenafil | PDE5 | 3.5 nM | Erectile Dysfunction |

| Thiazole-piperazine derivative | Acetylcholinesterase | 802.3 nM | Alzheimer's (potential) |

| AK301 | Microtubule Polymerization | ~115 nM (ED50) | Anticancer (potential) |

| 1-(2-chlorophenyl)piperazine | GABAA Receptor | 46 µM (IC20) | Psychoactive |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is crucial for a comprehensive understanding of the therapeutic potential of piperazine compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of piperazine compounds.

Radioligand Binding Assay for Serotonin 5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of a piperazine test compound for the 5-HT1A receptor.

Materials:

-

Membrane Preparation: Homogenized tissue or cell membranes expressing 5-HT1A receptors.

-

Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Non-specific Binding Control: 10 µM 5-HT (serotonin).

-

Test Compound: Piperazine derivative of interest at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, filter manifold, and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Membrane preparation, [3H]8-OH-DPAT, and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and 10 µM 5-HT.

-

Competitive Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of the piperazine test compound.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific CPM from the total CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Kinase Assay for BCR-ABL Inhibition

Objective: To determine the IC50 value of a piperazine test compound (e.g., imatinib) against the BCR-ABL kinase.

Materials:

-

Enzyme: Recombinant BCR-ABL kinase.

-

Substrate: A suitable peptide substrate for BCR-ABL (e.g., a synthetic peptide containing a tyrosine residue).

-

ATP: Adenosine triphosphate, including γ-32P-ATP for radioactive detection.

-

Test Compound: Piperazine derivative of interest at various concentrations.

-

Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT.

-

Stop Solution: Phosphoric acid or EDTA.

-

Phosphocellulose paper or membrane, and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the BCR-ABL enzyme, peptide substrate, and varying concentrations of the piperazine test compound in the kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Detection: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-32P-ATP.

-

Quantification: Measure the amount of 32P incorporated into the peptide substrate using a liquid scintillation counter.

-

Data Analysis:

-

Plot the kinase activity (CPM) against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

PDE5 Enzyme Inhibition Assay

Objective: To measure the inhibitory effect of a piperazine compound (e.g., sildenafil) on PDE5 activity.

Materials:

-

Enzyme: Recombinant human PDE5.

-

Substrate: cGMP.

-

Test Compound: Piperazine derivative of interest at various concentrations.

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2.

-

Detection Reagent: A commercially available kit that measures the product of the reaction (GMP) or the remaining substrate (cGMP).

Procedure:

-

Reaction Setup: In a 96-well plate, add the PDE5 enzyme and varying concentrations of the piperazine test compound in the assay buffer.

-

Initiation: Start the reaction by adding cGMP.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Termination and Detection: Stop the reaction and measure the amount of GMP produced or cGMP remaining using the detection reagent and a microplate reader.

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its presence in a wide array of approved drugs targeting diverse protein families underscores its significance in medicinal chemistry. This technical guide has provided an in-depth overview of the key therapeutic targets of piperazine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. It is anticipated that a deeper understanding of the structure-activity relationships and mechanisms of action of piperazine derivatives will continue to fuel the discovery and development of innovative medicines for a multitude of diseases.

References

- 1. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. benchchem.com [benchchem.com]

- 4. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel arylpiperazines as selective alpha1-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperazine-based P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Boc-4-(3-nitrobenzyl)piperazine, a valuable intermediate in the development of various pharmaceutically active compounds. The procedure involves the nucleophilic substitution of 3-nitrobenzyl bromide with 1-Boc-piperazine.

Introduction